2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide
Description
Chemical Structure and Properties 2-Amino-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanamide is a small organic molecule featuring a pyrazole core substituted with a trifluoromethyl (-CF₃) group at the 4-position. The molecule also contains a propanamide backbone with an amino (-NH₂) group at the β-carbon. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a common motif in medicinal chemistry .
Properties
Molecular Formula |
C7H9F3N4O |
|---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
2-amino-3-[4-(trifluoromethyl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C7H9F3N4O/c8-7(9,10)4-1-13-14(2-4)3-5(11)6(12)15/h1-2,5H,3,11H2,(H2,12,15) |
InChI Key |
GDYNDKHWDVRCAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(C(=O)N)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethyl)hydrazine with an α,β-unsaturated carbonyl compound can yield the desired pyrazole derivative. The subsequent introduction of the amino and amide groups can be achieved through standard organic synthesis techniques, such as amination and amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amide to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .
Scientific Research Applications
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: It can be employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.
Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the inhibition or modulation of enzyme activity, affecting various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-amino-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanamide and its analogues:
Table 1: Structural and Functional Comparison
Key Findings
Impact of Trifluoromethyl Position: The target compound’s 4-CF₃ substitution contrasts with mavacoxib’s 3-CF₃ group . For instance, mavacoxib’s 3-CF₃ enhances COX-2 selectivity, while the target compound’s 4-CF₃ may favor interactions with other targets (e.g., kinases).
Backbone Modifications :
- Replacing the propanamide chain (target compound) with a sulfonamide (mavacoxib) or pentanamide (Compound 16) significantly alters pharmacokinetics. Sulfonamides improve solubility and bioavailability, whereas longer chains (e.g., pentanamide in Compound 16) may enhance membrane permeability .
Biological Activity Trends: Compound 16’s high activity (11, 6, 6 in unspecified assays) correlates with the nitroguanidino group, which introduces hydrogen-bonding capabilities absent in the target compound . This highlights the importance of polar substituents in modulating activity.
Role of Heterocycles :
- Thiazole-containing analogues (Compounds 13–16) exhibit varied activity compared to pyrazole derivatives. Thiazoles often confer metabolic resistance but may reduce target specificity due to increased planarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
